6-amino-2-methyl-5-nitroso-1H-pyrimidin-4-one
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Overview
Description
6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C₅H₆N₄O₂ and a molecular weight of 154.13 g/mol This compound is part of the pyrimidinone family, characterized by a pyrimidine ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-2-methyl-5-nitroso-1H-pyrimidin-4-one typically involves the nitration of 2-methyl-4-oxo-1,4-dihydropyrimidine-5-carboxamide followed by reduction and amination steps. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the nitroso group can yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidinones.
Scientific Research Applications
6-Amino-2-methyl-5-nitroso-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes, such as mitogen and stress-activated protein kinase-1 (MSK-1).
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antitumor activities.
Mechanism of Action
The mechanism of action of 6-amino-2-methyl-5-nitroso-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes. For instance, as an MSK-1 inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced inflammation and cell proliferation .
Comparison with Similar Compounds
- 4-Amino-6-hydroxy-2-methyl-5-nitrosopyrimidine
- 4-Pyrimidinol, 6-amino-2-methyl-5-nitroso-
- 4(3H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-
Comparison: While these compounds share a similar pyrimidinone core structure, 6-amino-2-methyl-5-nitroso-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its nitroso group, in particular, plays a crucial role in its interaction with molecular targets and its potential therapeutic applications .
Properties
IUPAC Name |
6-amino-2-methyl-5-nitroso-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c1-2-7-4(6)3(9-11)5(10)8-2/h1H3,(H3,6,7,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDJDNORXOOBHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C(=C(N1)N)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C(=C(N1)N)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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